4-Methoxy-2,3-dimethylbenzenesulfonyl chloride
CAS No.: 90416-51-6
Cat. No.: VC2534283
Molecular Formula: C9H11ClO3S
Molecular Weight: 234.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90416-51-6 |
|---|---|
| Molecular Formula | C9H11ClO3S |
| Molecular Weight | 234.7 g/mol |
| IUPAC Name | 4-methoxy-2,3-dimethylbenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C9H11ClO3S/c1-6-7(2)9(14(10,11)12)5-4-8(6)13-3/h4-5H,1-3H3 |
| Standard InChI Key | WYOJSJPQGYIIIR-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1C)S(=O)(=O)Cl)OC |
| Canonical SMILES | CC1=C(C=CC(=C1C)S(=O)(=O)Cl)OC |
Introduction
Chemical Identity and Physical Properties
4-Methoxy-2,3-dimethylbenzenesulfonyl chloride is identified by the CAS registry number 90416-51-6. It possesses a molecular formula of C9H11ClO3S and a molecular weight of 234.7 g/mol . The compound features a benzene ring with four substituents: a sulfonyl chloride group, a methoxy group, and two methyl groups arranged in a specific pattern.
Structural Characteristics
The chemical structure of 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride can be represented by several standard identifiers:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 4-methoxy-2,3-dimethylbenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C9H11ClO3S/c1-6-7(2)9(14(10,11)12)5-4-8(6)13-3/h4-5H,1-3H3 |
| Standard InChIKey | WYOJSJPQGYIIIR-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1C)S(=O)(=O)Cl)OC |
| MDL Number | MFCD11133877 |
These structural identifiers provide a standardized way to represent and search for this compound in chemical databases and literature.
Physical Properties
The physical properties of 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride influence its behavior in chemical reactions and its handling requirements. While specific detailed physical data is limited in the available literature, this compound is typically a solid at room temperature, consistent with other substituted benzenesulfonyl chlorides of similar molecular weight.
Chemical Reactivity and Applications
4-Methoxy-2,3-dimethylbenzenesulfonyl chloride is primarily utilized in organic synthesis as a sulfonylating agent, participating in various chemical transformations.
Sulfonylation Reactions
The sulfonyl chloride group (-SO₂Cl) is highly reactive toward nucleophiles, making this compound valuable for introducing sulfonyl groups into molecules. Common reactions include:
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Formation of sulfonamides through reaction with amines
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Synthesis of sulfonate esters via reaction with alcohols
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Production of sulfonyl derivatives through coupling with other nucleophiles
These reactions are fundamental in transforming 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride into more complex structures with potential biological activities.
Applications in Drug Development
The ability of 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride to form sulfonamide derivatives makes it valuable in pharmaceutical research. Sulfonamides are known for their diverse biological activities, including:
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Antimicrobial properties
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Anti-inflammatory effects
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Enzyme inhibition capabilities
The specific substituent pattern in 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride can influence the properties of resulting sulfonamides, potentially enhancing their efficacy or selectivity for particular biological targets.
Derivative Compounds and Their Applications
Various derivatives of 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride have been synthesized and studied for their properties and applications.
Sulfonamide Derivatives
N-substituted sulfonamides derived from 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride demonstrate biological activities that make them candidates for pharmaceutical development. For instance, complex derivatives like 4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-2,6-dimethylmorpholine (CAS: 799259-02-2) combine the core structure with a morpholine ring, potentially enhancing specific pharmacological properties.
The synthesis of such derivatives typically involves the reaction of 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride with appropriate amines under controlled conditions. The resulting compounds can exhibit modified solubility, stability, and biological activity profiles compared to simpler sulfonamides.
| Safety Parameter | Classification/Statement |
|---|---|
| GHS Symbol | GHS05 |
| Signal Word | Danger |
| Hazard Statement | H314 (Causes severe skin burns and eye damage) |
| Hazard Class | IRRITANT |
Structural Comparisons with Related Compounds
Understanding the relationship between 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride and similar compounds provides insight into structure-activity relationships and potential applications.
Comparison with Isomeric Compounds
The properties of 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride can be compared with those of its structural isomer, 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride (CAS: 91179-12-3). Both compounds share the same molecular formula (C9H11ClO3S) and molecular weight (234.7 g/mol) but differ in the positioning of one methyl group.
This structural difference can influence:
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Reactivity patterns in chemical synthesis
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Steric effects in interactions with biological targets
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Physical properties such as melting point and solubility
These comparisons help chemists select the most appropriate sulfonylating agent for specific synthetic goals.
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